molecular formula C22H17N3O4S B265316 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265316
M. Wt: 419.5 g/mol
InChI Key: HICVTWJAQBYCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromene ring, and a pyrrole ring. It is a potent inhibitor of the mitochondrial electron transport chain and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Mechanism of Action

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a prodrug that is converted to MPP+ by monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms have been extensively studied in animals, particularly in primates. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor impairments, including tremors, rigidity, and bradykinesia. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of complex I of the mitochondrial electron transport chain, making it a useful tool for studying mitochondrial dysfunction and oxidative stress in the brain. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms in animals are similar to those observed in humans with Parkinson's disease, making it a useful model for studying the pathophysiology of Parkinson's disease. However, 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease is an acute model, and the symptoms are reversible upon cessation of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione treatment. This limits its use as a chronic model of Parkinson's disease.

Future Directions

Future research on 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione should focus on developing chronic models of Parkinson's disease using 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This will allow for the study of the long-term effects of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease and the development of new treatments for Parkinson's disease. Additionally, future research should focus on identifying new targets for the treatment of Parkinson's disease, including targeting oxidative stress and inflammation in the brain. Finally, future research should focus on developing new compounds that are selective inhibitors of complex I of the mitochondrial electron transport chain, with fewer side effects than 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Synthesis Methods

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a variety of methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of 3-methoxybenzaldehyde, methyl acetoacetate, and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as ammonium acetate. The Vilsmeier-Haack reaction involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The Pictet-Spengler reaction involves the condensation of 3-methoxybenzaldehyde with tryptamine, followed by cyclization with formaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used extensively in scientific research to study the pathophysiology of Parkinson's disease. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is converted to MPP+ by monoamine oxidase-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.

properties

Product Name

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-11-7-8-16-15(9-11)19(26)17-18(13-5-4-6-14(10-13)28-3)25(21(27)20(17)29-16)22-24-23-12(2)30-22/h4-10,18H,1-3H3

InChI Key

HICVTWJAQBYCGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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